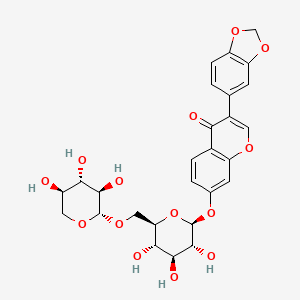

7-O-Primverosylpseudobaptigenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H28O14 |

|---|---|

Molecular Weight |

576.5 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H28O14/c28-15-8-36-26(24(33)21(15)30)37-9-19-22(31)23(32)25(34)27(41-19)40-12-2-3-13-17(6-12)35-7-14(20(13)29)11-1-4-16-18(5-11)39-10-38-16/h1-7,15,19,21-28,30-34H,8-10H2/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

InChI Key |

POGLAVZYQJSCFH-MUCJXJSVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 7-O-Primverosylpseudobaptigenin: A Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Primverosylpseudobaptigenin is a naturally occurring isoflavone (B191592) glycoside that has been identified within the plant kingdom, particularly in species of the Thermopsis genus. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural sources, discovery, and the experimental protocols utilized for its isolation and characterization. Quantitative data from phytochemical analyses are presented, and a detailed workflow for its extraction and purification is outlined. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Introduction

Isoflavonoids are a class of polyphenolic compounds found predominantly in the Leguminosae family of plants. They are recognized for their diverse biological activities, which has led to significant interest in their potential as pharmaceutical leads. This compound belongs to this class, being a glycosidic derivative of the isoflavone pseudobaptigenin (B192200). The attachment of a primverose sugar moiety to the 7-hydroxyl group of the pseudobaptigenin backbone distinguishes this compound and influences its physicochemical properties and potential bioactivity. This guide delves into the specifics of its origins and the scientific journey of its identification.

Natural Sources and Discovery

The primary documented natural source of this compound is Thermopsis lanceolata R.Br., a perennial plant belonging to the Fabaceae (legume) family.[1][2][3][4][5] This plant is native to regions of Southern European Russia, extending to Northern China and Nepal.[1] Phytochemical investigations of the seeds of Thermopsis lanceolata have led to the isolation and characterization of a diverse array of isoflavonoids, including this compound.[6]

Quantitative Data

Quantitative analysis of the isoflavonoid (B1168493) content in the seeds of Thermopsis lanceolata has provided valuable data for understanding the relative abundance of these compounds. The following table summarizes the yield of various isoflavonoids from a bioassay-guided fractionation of the crude extract.

| Compound | Yield (mg) from 10 kg of Seeds |

| This compound | Data not explicitly provided |

| New Isoflavone Derivatives (1-5, 8-10) | Specific yields not detailed |

| New Stilbenes (6, 7) | Specific yields not detailed |

| Known Isoflavones (11-31) | Specific yields not detailed |

| Compound 6 (a stilbene) | EC50: 9.68 μg/mL (in vitro) |

Note: While the study[6] details the isolation of numerous compounds, the precise yield for each, including this compound, from the starting plant material is not specified in the provided information. The antifungal activity of a co-isolated stilbene (B7821643) is noted for context.

Experimental Protocols

The isolation and structural elucidation of this compound from Thermopsis lanceolata seeds involve a multi-step process. The following is a detailed methodology based on a representative phytochemical investigation.[6]

Plant Material and Extraction

-

Plant Material: Air-dried and powdered seeds of Thermopsis lanceolata.

-

Extraction: The powdered seeds are subjected to extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in isoflavonoids, are subjected to repeated column chromatography.

-

Stationary Phases: Silica gel, Sephadex LH-20, and ODS (Octadecylsilane) are commonly used.

-

Mobile Phases: Gradient elution systems of chloroform-methanol and methanol-water are employed to separate the compounds based on their polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using preparative HPLC to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the connectivity of the isoflavone core and the sugar moiety, as well as the stereochemistry of the glycosidic linkage.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and the chromophoric system of the molecule.

-

Quantum Chemistry Calculations: In some cases, quantum chemistry calculations are used to confirm the stereochemistry.[6]

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

Caption: General workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

While the phytochemical investigation of Thermopsis lanceolata seeds was guided by antifungal bioassays, the specific biological activities of purified this compound have not been extensively reported in the currently available literature. The study that isolated the compound focused on the antifungal properties of a co-isolated stilbene.[6]

Generally, isoflavones are known to exert a wide range of biological effects, often attributed to their structural similarity to estrogens, allowing them to interact with estrogen receptors. However, their activities are not limited to hormonal effects and can involve modulation of various signaling pathways.

As no specific signaling pathways for this compound have been elucidated, a generalized diagram of isoflavone action is presented below to provide a conceptual framework for future research.

Caption: A generalized signaling pathway for isoflavone glycosides.

Conclusion and Future Directions

This compound is an isoflavone glycoside naturally occurring in the seeds of Thermopsis lanceolata. Its discovery and characterization have been made possible through modern phytochemical techniques, including extensive chromatographic separation and spectroscopic analysis. While its natural source has been identified, there is a clear need for further research to quantify its abundance in various plant parts and to explore its full range of biological activities. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and evaluating its therapeutic potential in various disease models. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. Thermopsis lanceolata R.Br. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Thermopsis lanceolata - Wikipedia [en.wikipedia.org]

- 3. Thermopsis lanceolata | Taxonomy - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. temperate.theferns.info [temperate.theferns.info]

- 5. Thermopsis lanceolata | tapered false lupin Herbaceous Perennial/RHS [rhs.org.uk]

- 6. pubs.acs.org [pubs.acs.org]

Isolating 7-O-Primverosylpseudobaptigenin from Baptisia tinctoria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of the isoflavone (B191592) glycoside, 7-O-Primverosylpseudobaptigenin, from the roots of Baptisia tinctoria (Wild Indigo). While direct protocols for this specific compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for the extraction and purification of structurally related isoflavone glycosides from plant sources, particularly within the Fabaceae family.

Introduction

Baptisia tinctoria, a perennial herb native to eastern North America, has a rich history of use in traditional medicine. Its roots are a source of various bioactive compounds, including alkaloids, flavonoids, and isoflavones. Among these, isoflavones and their glycosides are of significant interest due to their potential pharmacological activities, including immunomodulatory and antioxidant effects. Pseudobaptigenin is a known isoflavone constituent of Baptisia tinctoria. This guide focuses on the isolation of a specific glycosidic form, this compound. The methodologies outlined below are based on established principles of natural product chemistry and provide a robust framework for its successful isolation and characterization.

Quantitative Data on Phytochemicals in Baptisia tinctoria

Table 1: Yields of Various Extracts from Baptisia tinctoria Roots

| Extract Type | Solvent System | Yield (% w/w) | Reference |

| Methanol (B129727) Extract (ME) | Methanol | 13.02 | [1] |

| Ethyl Acetate (B1210297) Fraction (EAF) of ME | Ethyl Acetate | 22.45 (relative to ME) | [1] |

| n-Butanol Fraction (BF) of ME | n-Butanol | 19.92 (relative to ME) | [1] |

| Remaining Butanol Extract (RBE) | - | 57.63 (relative to ME) | [1] |

| Hexane Extract (HE) | n-Hexane | 0.40 | [1] |

| Chloroform (B151607) Extract (CE) | Chloroform | 2.32 | [1] |

| Water Extract (WE) | Water | 5.00 | [1] |

Table 2: Quantitative Analysis of a Marker Flavonoid in Baptisia tinctoria Roots

| Compound | Analytical Method | Content (% w/w) | Reference |

| Hesperitin | TLC Densitometry | 0.0085 | [1] |

Experimental Protocols

The following protocols are adapted from established methods for the isolation of isoflavone glycosides from plant materials.[2][3]

Plant Material and Extraction

Objective: To extract a broad range of phytochemicals, including isoflavone glycosides, from the dried roots of Baptisia tinctoria.

Methodology:

-

Plant Material Preparation: Obtain dried roots of Baptisia tinctoria. Grind the roots into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

-

Defatting (Optional but Recommended): To remove nonpolar constituents that may interfere with subsequent purification steps, perform a pre-extraction with a nonpolar solvent.

-

Macerate the powdered root material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and discard the n-hexane extract.

-

Air-dry the defatted plant material.

-

-

Primary Extraction:

-

Macerate the defatted plant powder in 80% aqueous methanol (1:10 w/v) for 48 hours at room temperature with continuous agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

Fractionation of the Crude Extract

Objective: To partition the crude extract based on polarity to enrich the fraction containing isoflavone glycosides.

Methodology:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

Ethyl Acetate Partitioning: Extract the aqueous suspension with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions and concentrate to dryness. This fraction will contain aglycones and less polar glycosides.

-

n-Butanol Partitioning: Subsequently, extract the remaining aqueous layer with an equal volume of n-butanol three times. Combine the n-butanol fractions and concentrate to dryness. This fraction is expected to be enriched with more polar glycosides, including this compound.

-

Chromatographic Purification

Objective: To isolate this compound from the enriched n-butanol fraction.

Methodology:

-

Column Chromatography (Initial Separation):

-

Subject the dried n-butanol fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

-

Create a solvent gradient starting with chloroform and gradually increasing the polarity by adding methanol (e.g., Chloroform -> 100:1 CHCl₃:MeOH -> 50:1 -> 20:1 -> 10:1 -> 100% MeOH).

-

Collect fractions of a fixed volume (e.g., 25 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

For TLC analysis, use pre-coated silica gel 60 F₂₅₄ plates and a mobile phase such as chloroform:methanol (9:1 v/v or 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

-

Pool the fractions that show similar TLC profiles and contain the compound of interest.

-

-

Sephadex LH-20 Column Chromatography (Fine Purification):

-

Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol as the mobile phase. This technique separates compounds based on molecular size and polarity.

-

Collect fractions and monitor by TLC as described above. Pool the fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

For final purification to obtain a high-purity compound, use preparative HPLC.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is commonly used. For example, a linear gradient from 10% to 50% acetonitrile in water over 40 minutes.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where isoflavones show strong absorbance (typically around 260 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

Objective: To confirm the identity and structure of the isolated compound.

Methodology:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure, including the nature of the sugar moiety and its attachment point to the aglycone. 2D-NMR techniques (COSY, HMQC, HMBC) can be used to confirm the complete structure.

Visualizations

Experimental Workflow

References

A Technical Guide to the Spectroscopic Data of 7-O-Primverosylpseudobaptigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the isoflavone (B191592) glycoside, 7-O-Primverosylpseudobaptigenin. Due to the limited availability of specific experimental data for this exact compound in public literature, this document presents data for the aglycone, pseudobaptigenin, and typical spectroscopic values for the primverose sugar moiety. The experimental protocols provided are representative of the methodologies used for the isolation and characterization of flavonoid glycosides.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 1: Mass Spectrometry Data for Pseudobaptigenin (Aglycone)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| Negative ESI-TOF | 281.0461 | [M-H]⁻ |

| Negative ESI-TOF | 253.0528 | Fragment ion |

Note: The MS data presented is for the aglycone, pseudobaptigenin. The molecular weight of this compound would be higher, corresponding to the addition of a primverose sugar moiety.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton skeleton of the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for the aglycone, pseudobaptigenin. The data for the primverose moiety is based on typical values for sugar residues found in flavonoid glycosides.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) for Pseudobaptigenin and Predicted Values for the Primverose Moiety

| Position | Pseudobaptigenin (δc, ppm) | This compound (Predicted δc, ppm) |

| 2 | 153.5 | 153.6 |

| 3 | 124.0 | 124.2 |

| 4 | 175.0 | 175.1 |

| 4a | 117.5 | 117.6 |

| 5 | 127.5 | 127.6 |

| 6 | 115.0 | 115.2 |

| 7 | 162.0 | 164.5 |

| 8 | 102.0 | 102.2 |

| 8a | 157.0 | 157.2 |

| 1' | 125.0 | 125.1 |

| 2' | 108.5 | 108.6 |

| 3' | 148.0 | 148.1 |

| 4' | 147.0 | 147.2 |

| 5' | 109.0 | 109.1 |

| 6' | 121.5 | 121.6 |

| O-CH₂-O | 101.0 | 101.1 |

| Primverose Moiety | ||

| Glc-1'' | - | ~100.5 |

| Glc-2'' | - | ~74.0 |

| Glc-3'' | - | ~77.5 |

| Glc-4'' | - | ~70.0 |

| Glc-5'' | - | ~76.5 |

| Glc-6'' | - | ~67.0 |

| Xyl-1''' | - | ~104.5 |

| Xyl-2''' | - | ~73.5 |

| Xyl-3''' | - | ~76.0 |

| Xyl-4''' | - | ~69.5 |

| Xyl-5''' | - | ~66.0 |

Table 3: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) for Pseudobaptigenin and Predicted Values for the Primverose Moiety

| Position | Pseudobaptigenin (δH, ppm, J in Hz) | This compound (Predicted δH, ppm, J in Hz) |

| H-2 | 8.35 (s) | 8.40 (s) |

| H-5 | 8.00 (d, 8.5) | 8.05 (d, 8.5) |

| H-6 | 7.00 (dd, 8.5, 2.0) | 7.10 (dd, 8.5, 2.0) |

| H-8 | 6.90 (d, 2.0) | 6.95 (d, 2.0) |

| H-2' | 7.10 (s) | 7.15 (s) |

| H-5' | 6.95 (d, 8.0) | 7.00 (d, 8.0) |

| H-6' | 7.05 (d, 8.0) | 7.10 (d, 8.0) |

| O-CH₂-O | 6.05 (s) | 6.10 (s) |

| Primverose Moiety | ||

| H-1'' (Glc) | - | ~5.10 (d, 7.5) |

| Sugar Protons | - | ~3.20 - 4.50 (m) |

| H-1''' (Xyl) | - | ~4.40 (d, 7.0) |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of flavonoid glycosides from plant material.

1. Isolation and Purification

A general procedure for the isolation of flavonoid glycosides involves solvent extraction and chromatographic separation.

-

Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically found in the more polar fractions (e.g., n-butanol).

-

Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. These may include:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel, Sephadex LH-20, or polyamide.

-

High-Performance Liquid Chromatography (HPLC): Often a final purification step using a C18 column to obtain the pure compound.

-

2. Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an ESI-TOF mass spectrometer in both positive and negative ion modes.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent, commonly DMSO-d₆ or methanol-d₄, with tetramethylsilane (B1202638) (TMS) used as an internal standard.

Visualizations

Workflow for Isolation and Characterization of this compound

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a flavonoid glycoside like this compound from a plant source.

Caption: General workflow for the isolation and spectroscopic characterization of a flavonoid glycoside.

An In-depth Technical Guide on the Biosynthesis of Isoflavone Primverosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavone (B191592) primverosides, a class of isoflavone diglycosides, are specialized metabolites found predominantly in leguminous plants. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, which are often influenced by their glycosylation patterns. This technical guide provides a comprehensive overview of the biosynthesis of isoflavone primverosides, detailing the enzymatic pathways, key enzymes, regulatory mechanisms, and experimental protocols for their study.

Core Biosynthetic Pathway of Isoflavone Aglycones

The biosynthesis of isoflavone primverosides begins with the production of the isoflavone aglycone skeleton. This pathway is a branch of the general phenylpropanoid pathway and involves a series of enzymatic reactions catalyzed by a multienzyme complex associated with the endoplasmic reticulum.[1]

The key enzymes involved in the formation of the isoflavone aglycones, daidzein (B1669772) and genistein (B1671435), are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[2]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[2]

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[2]

-

Chalcone reductase (CHR): In concert with CHS, produces isoliquiritigenin, a key intermediate for daidzein biosynthesis.[2]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of chalcones into flavanones (naringenin and liquiritigenin).[2]

-

Isoflavone synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone (B1672756) skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[2][3]

-

2-Hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone to form the corresponding isoflavone.[4]

Biosynthesis of Isoflavone Primverosides: A Two-Step Glycosylation Process

The formation of isoflavone primverosides from the aglycone is a two-step process involving the sequential addition of glucose and then xylose, catalyzed by two distinct UDP-dependent glycosyltransferases (UGTs). Primverose is a disaccharide composed of xylose and glucose (β-D-xylopyranosyl-(1→6)-β-D-glucopyranose).

-

Glucosylation of the Isoflavone Aglycone: The first step is the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of the isoflavone aglycone (e.g., daidzein or genistein). This reaction is catalyzed by an isoflavone 7-O-glucosyltransferase (I7GT) .[5][6]

-

Xylosylation of the Isoflavone 7-O-glucoside: The second step involves the transfer of a xylose moiety from UDP-xylose to the 6-hydroxyl group of the glucose moiety of the isoflavone 7-O-glucoside. This reaction is catalyzed by a specific UDP-xylose:isoflavone 7-O-glucoside-6"-O-xylosyltransferase . While specific enzymes for isoflavone primveroside synthesis have not been fully characterized, the presence of isoflavone xylosides in plants like Pueraria lobata strongly suggests their existence.[7][8]

Signaling Pathways and Regulatory Networks

The biosynthesis of isoflavones and their glycosides is tightly regulated at the transcriptional level. A complex network of transcription factors, including MYB, bHLH, and WD40 proteins, controls the expression of the structural genes involved in the pathway.[9][10] These transcription factors can be induced by various developmental cues and environmental stresses, such as pathogen attack or nutrient deficiency, leading to an increased production of isoflavone-derived phytoalexins.[11]

Quantitative Data on Isoflavone Glycosides

The accumulation of isoflavone glycosides varies significantly among plant species, tissues, and developmental stages. The following tables summarize quantitative data for key isoflavones and their glycosides in Pueraria lobata and soybean.

Table 1: Isoflavone Content in Pueraria lobata

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Puerarin (Daidzein 8-C-glucoside) | Root | 14.56 | [12] |

| Puerarin | Root | 44.54 - 66.58 | [11] |

| Puerarin 6″-O-xyloside | Root | Variable, second most abundant after puerarin | [7] |

| 3′-methoxy puerarin | Root | Variable, third most abundant | [7] |

| Daidzin (Daidzein 7-O-glucoside) | Root | Variable | [12] |

| Genistin (Genistein 7-O-glucoside) | Root | Variable | [12] |

| Total Isoflavonoids | Root | 69.40 - 106.11 | [11] |

Table 2: Isoflavone Content in Soybean (Glycine max)

| Compound | Variety | Concentration (µg/g of soy) | Reference |

| Total Isoflavones | MAUS-2 | 1048.6 | |

| Total Isoflavones | DS_2613 | High | |

| Total Isoflavones | Karunae | 140.9 | |

| Daidzein | - | Variable | |

| Genistein | - | Variable | |

| Glycitein | - | Variable |

Experimental Protocols

Heterologous Expression and Purification of Glycosyltransferases in E. coli

This protocol describes the general steps for producing recombinant plant glycosyltransferases in E. coli for subsequent biochemical characterization.

Methodology:

-

Gene Cloning: The open reading frame of the candidate glycosyltransferase gene is amplified from cDNA using PCR with primers containing appropriate restriction sites. The PCR product is then cloned into an E. coli expression vector, such as pET-28a, which often includes an N-terminal His-tag for purification.

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or other methods. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole. The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Glycosyltransferase Activity Assay

This protocol outlines a general method for determining the activity and substrate specificity of a purified recombinant glycosyltransferase.

Methodology:

-

Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

-

Purified glycosyltransferase (1-5 µg)

-

Isoflavone acceptor substrate (e.g., daidzein, genistein, or their 7-O-glucosides) (10-100 µM)

-

UDP-sugar donor (UDP-glucose or UDP-xylose) (0.5-2 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation (e.g., 5 mM MgCl2 or MnCl2)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Analysis: The reaction is terminated by adding an equal volume of methanol (B129727) or by heating. The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax) of the enzyme, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. For example, a study on a soybean isoflavone 7-O-glucosyltransferase (GmIF7GT) reported a Km for genistein of 3.6 µM and a Km for UDP-glucose of 190 µM.[5]

HPLC Analysis of Isoflavone Glycosides

This protocol provides a general method for the separation and quantification of isoflavone glycosides from plant extracts.

Methodology:

-

Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent, such as 80% methanol or a mixture of acetonitrile (B52724) and water. The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the isoflavone fraction.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with the same acid concentration.

-

-

Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute the more hydrophobic compounds.

-

Detection: A UV detector set at a wavelength of around 260 nm is commonly used for the detection of isoflavones.[2] A photodiode array (PDA) detector can be used to obtain UV spectra for compound identification.

-

Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

-

Conclusion

The biosynthesis of isoflavone primverosides is a complex process involving a series of enzymatic reactions, from the core phenylpropanoid pathway to the final glycosylation steps. While the enzymes responsible for the formation of the isoflavone aglycone are well-characterized, further research is needed to identify and characterize the specific xylosyltransferases involved in the formation of primverosides. The experimental protocols outlined in this guide provide a framework for researchers to investigate these pathways, identify novel enzymes, and quantify these important bioactive compounds in various plant sources. A deeper understanding of the biosynthesis and regulation of isoflavone primverosides will be crucial for the metabolic engineering of plants and microorganisms to produce these valuable compounds for pharmaceutical and nutraceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of human UDP-glucuronosyltransferase UGT1A1 by flavonoids-structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Identification of isoflavone glycosides in Pueraria lobata cultures by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chemical Properties of 7-O-Primverosylpseudobaptigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Primverosylpseudobaptigenin is a naturally occurring isoflavone (B191592) glycoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, including its structure, molecular formula, and molecular weight. Detailed spectroscopic data, crucial for its identification and characterization, are presented in a structured format. Furthermore, this document outlines the experimental protocols for the isolation of this compound from its natural sources, offering valuable insights for researchers aiming to conduct further studies. While specific quantitative biological activity data for this compound is limited in currently available literature, this guide will discuss the known biological activities of closely related isoflavones from its source plant, Thermopsis lanceolata, to provide a basis for future pharmacological investigations.

Chemical and Physical Properties

This compound is a glycoside derivative of pseudobaptigenin (B192200), an isoflavone. The primverose sugar moiety is attached at the 7-position of the pseudobaptigenin backbone.

| Property | Value | Source |

| Molecular Formula | C27H28O14 | (Calculated) |

| Molecular Weight | 576.5 g/mol | (Calculated) |

| Appearance | - | Not specified in available literature |

| Melting Point | - | Not specified in available literature |

| Solubility | - | Not specified in available literature |

Spectroscopic Data

¹H NMR (Proton NMR) Data

Detailed ¹H NMR data for this compound is not explicitly available in the reviewed literature. Analysis would typically involve the identification of signals corresponding to the aromatic protons of the pseudobaptigenin core and the protons of the two sugar units in the primverose moiety.

¹³C NMR (Carbon NMR) Data

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not detailed in the available search results. The spectrum would be expected to show resonances for all 27 carbon atoms, including those of the isoflavone skeleton and the sugar residues.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of a compound. For this compound, the expected molecular ion peak would correspond to its molecular formula, C27H28O14.

Experimental Protocols

The isolation of this compound and other isoflavonoids from plant sources like Thermopsis lanceolata typically involves a multi-step extraction and chromatographic purification process. The following is a generalized workflow based on protocols for isolating similar compounds from this plant.[1]

Caption: Generalized workflow for the isolation of isoflavonoids.

Detailed Steps:

-

Plant Material Preparation: The seeds of Thermopsis lanceolata are dried and ground into a fine powder.[1]

-

Extraction: The powdered material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then filtered.[1]

-

Concentration: The solvent from the filtrate is removed under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which is rich in isoflavonoids, is collected.[1]

-

Column Chromatography:

-

Silica Gel: The EtOAc fraction is subjected to column chromatography on a silica gel column. Elution is typically performed with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).[1]

-

Sephadex LH-20: Fractions containing the target compound are further purified using a Sephadex LH-20 column, often with methanol as the eluent, to remove smaller impurities.[1]

-

-

Final Purification: Final purification to obtain this compound may require preparative high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways specifically modulated by this compound are not extensively reported in the available literature. However, isoflavones isolated from Thermopsis lanceolata have demonstrated a range of biological activities, providing a strong rationale for further investigation of this particular glycoside.

Known Biological Activities of Related Compounds from Thermopsis lanceolata

-

Antifungal Activity: Several isoflavones and stilbenes isolated from the seeds of Thermopsis lanceolata have shown significant antifungal activity against various plant pathogenic fungi, including Botrytis cinerea.[1] One stilbene (B7821643) compound, in particular, was found to induce the accumulation of reactive oxygen species (ROS), leading to lipid peroxidation and ultimately cell death in the fungus.[1]

Potential Signaling Pathways for Investigation

Given the known activities of isoflavones, the following signaling pathways represent logical starting points for investigating the mechanisms of action of this compound.

Caption: Potential signaling pathways for investigation.

Conclusion

This compound is an isoflavone glycoside with a well-defined chemical structure. While comprehensive experimental data on its chemical properties and biological activities are still emerging, the information available for related compounds from its natural source, Thermopsis lanceolata, suggests its potential as a bioactive molecule. This technical guide provides a foundational understanding of this compound and a framework for future research, including detailed experimental protocols for its isolation and promising avenues for the investigation of its biological functions and underlying signaling pathways. Further studies are warranted to fully elucidate its therapeutic potential.

References

Preliminary Bioactivity Screening of 7-O-Primverosylpseudobaptigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Primverosylpseudobaptigenin is an isoflavone (B191592) glycoside. Isoflavones, a class of phytoestrogens, are known for their potential health benefits, which are attributed to their antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, focusing on its potential antioxidant, anti-inflammatory, and cytotoxic activities. Due to the limited availability of direct research on this compound, this guide also incorporates data on its aglycone, pseudobaptigenin (B192200), to infer potential bioactivities.

Chemical Structure

This compound consists of the isoflavone pseudobaptigenin linked to a primverose sugar moiety at the 7-hydroxyl position. Pseudobaptigenin is a 7-hydroxyisoflavone (B191432) with a methylenedioxy group on the B-ring[1]. The presence of the sugar moiety can influence the compound's solubility, bioavailability, and metabolic fate, thereby affecting its biological activity.

Bioactivity Screening

The preliminary bioactivity screening of a novel compound like this compound typically involves a panel of in vitro assays to assess its antioxidant, anti-inflammatory, and cytotoxic potential.

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in the same solvent.

-

Reaction: Mix a fixed volume of the DPPH working solution with varying concentrations of the test compound. A control containing only the DPPH solution and the solvent is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation:

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |

| This compound | Data not available | |

| Pseudobaptigenin | Data not available | |

| Reference Antioxidant (e.g., Ascorbic Acid) | Typically in the low µM range |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a widely used method to measure nitrite (B80452) (a stable and nonvolatile breakdown product of NO) concentration in cell culture supernatants.

Principle: This colorimetric assay is based on a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. In the second step, this diazonium salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable azo compound with a characteristic magenta color. The intensity of the color is proportional to the nitrite concentration.

Procedure:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used. Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS). A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

-

Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and NED in an acidic solution).

-

Measurement: After a short incubation period, the absorbance is measured at a wavelength between 520 and 550 nm using a microplate reader.

-

Calculation: The nitrite concentration in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

IC50 Determination: The IC50 value, the concentration of the test compound that inhibits 50% of NO production, is determined.

Expected Outcome: Many isoflavones have been shown to possess anti-inflammatory properties by inhibiting NO production. It is plausible that this compound could exhibit similar activity.

Data Presentation:

| Compound | LPS-Induced NO Production Inhibition (IC50 in µM) | Cell Line | Reference |

| This compound | Data not available | ||

| Pseudobaptigenin | Data not available | ||

| Reference Inhibitor (e.g., L-NAME) | Typically in the µM range | RAW 264.7 |

Cytotoxic Activity

Cytotoxicity assays are crucial for identifying potential anticancer agents and for assessing the safety profile of a compound.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.

-

MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution. The plate is then incubated to allow formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle control.

-

IC50 Determination: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

Expected Outcome: Pseudobaptigenin has been reported to exhibit cytotoxic effects against some cancer cell lines. The glycosylation in this compound might alter this activity.

Data Presentation:

| Compound | Cell Line | Cytotoxicity (IC50 in µM) | Reference |

| This compound | Data not available | Data not available | |

| Pseudobaptigenin | HCT116 (Colon Cancer) | ~22.4 | [2] |

| HTB-26 (Breast Cancer) | 10-50 | [2] | |

| PC-3 (Prostate Cancer) | 10-50 | [2] | |

| HepG2 (Liver Cancer) | 10-50 | [2] | |

| Reference Drug (e.g., Doxorubicin) | Varies depending on the cell line | Typically in the low µM or nM range |

Signaling Pathway Modulation

Isoflavones can exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Potential Signaling Pathways Modulated by Isoflavones:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including some isoflavones, inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Modulation of this pathway by isoflavones can contribute to their anticancer and anti-inflammatory effects.

-

Apoptosis Pathways: Isoflavones can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute apoptosis.

Visualization of Potential Signaling Pathways:

Conclusion and Future Directions

The preliminary bioactivity screening of this compound, based on the known activities of isoflavones and its aglycone pseudobaptigenin, suggests that it may possess antioxidant, anti-inflammatory, and cytotoxic properties. The provided experimental protocols for DPPH, Griess, and MTT assays offer a robust framework for the initial in vitro evaluation of these potential bioactivities.

Further research is imperative to generate specific quantitative data for this compound. Future studies should focus on:

-

Performing the described bioassays to determine the IC50 values for antioxidant, anti-inflammatory, and cytotoxic activities.

-

Investigating the effects of this compound on a wider range of cancer cell lines.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

-

Conducting in vivo studies to validate the in vitro findings and assess the compound's pharmacokinetic and toxicological profiles.

This comprehensive approach will be crucial in determining the therapeutic potential of this compound for its development as a novel drug candidate.

References

Identifying Novel Isoflavone Glycosides in Leguminous Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a subclass of flavonoid secondary metabolites, are predominantly found in leguminous plants such as soybeans (Glycine max), red clover (Trifolium pratense), and kudzu (Pueraria lobata).[1][2][3] Structurally similar to mammalian estrogen, these compounds are often termed phytoestrogens and can exert a range of biological effects by interacting with estrogen receptors (ERs).[2] In plants, isoflavones are typically present as glycosides—conjugated to sugar moieties—which enhances their solubility and stability.[2] The discovery of novel isoflavone (B191592) glycosides is of significant interest to the pharmaceutical and nutraceutical industries, as the nature and attachment of the sugar can profoundly influence the compound's bioavailability, metabolic fate, and therapeutic efficacy.[4]

This guide provides a comprehensive overview of the methodologies required to identify, quantify, and characterize novel isoflavone glycosides from leguminous plants. It includes detailed experimental protocols, data presentation standards, and visualizations of key workflows and biological pathways to support researchers in this field.

Experimental Protocols & Methodologies

The identification of novel isoflavone glycosides is a multi-step process that begins with efficient extraction and culminates in detailed structural elucidation.

Extraction of Isoflavone Glycosides

The primary goal of extraction is to efficiently solubilize isoflavones from the plant matrix while minimizing the degradation of thermally labile glycosides, such as malonyl glycosides.[5] Ultrasound-Assisted Extraction (UAE) is a highly effective method for this purpose.

Protocol: Ultrasound-Assisted Extraction (UAE) of Isoflavones

-

Sample Preparation: Lyophilize (freeze-dry) fresh plant material (e.g., leaves, seeds) to remove water content. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Solvent Selection: Prepare an 80% aqueous ethanol (B145695) (v/v) solution. For plants rich in malonylated glycosides like red clover, it is crucial to add a β-glucosidase inhibitor, such as Tris buffer (optimized at 350 mM, pH 7.2), to the extraction solvent to prevent enzymatic degradation of the target compounds.

-

Extraction Procedure:

-

Weigh approximately 2.0 g of the powdered plant material and place it into a 125 mL flask.

-

Add 10 mL of the extraction solvent. For acidic hydrolysis of some glycosides, 2 mL of 0.1 N HCl can be added.

-

Place the flask in an ultrasonic bath operating at a frequency of 20-40 kHz.

-

Sonicate the mixture for 20-30 minutes at a controlled temperature (e.g., 40-60°C). Higher temperatures can degrade certain glycosides.

-

-

Sample Recovery:

-

After sonication, centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid plant material.

-

Filter the supernatant through a Whatman No. 1 filter paper. For cleaner samples required for HPLC, a subsequent filtration through a 0.45 µm syringe filter is necessary.

-

-

Concentration: Dry the filtered extract using a rotary evaporator at a temperature below 40°C. Re-dissolve the dried residue in a known volume of 80% methanol (B129727) for subsequent analysis.

Chromatographic Separation and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for separating the complex mixture of isoflavones present in the crude extract.

Protocol: UPLC-Based Separation of Isoflavone Glycosides

-

Instrumentation: Utilize a UPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS). A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is standard.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in deionized water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution Program: A typical gradient program for separating a broad range of isoflavone glycosides is as follows:

-

0-5 min: 15-25% B

-

5-20 min: 25-35% B

-

20-25 min: 35-100% B (column wash)

-

25-30 min: 100-15% B (re-equilibration)

-

Flow Rate: 0.3 - 1.0 mL/min.

-

Column Temperature: 40°C.

-

-

Detection: Monitor the eluent using the PDA detector at a wavelength of 260 nm, which is optimal for isoflavone detection. The mass spectrometer will simultaneously acquire data.

Structural Elucidation

The definitive identification of a novel glycoside requires a combination of mass spectrometry (MS) for molecular weight and fragmentation data, and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the precise molecular structure.

Protocol: Structural Characterization by UPLC-QTOF-MS/MS and NMR

-

High-Resolution Mass Spectrometry (UPLC-QTOF-MS/MS):

-

Analyze the separated compounds from the UPLC system using a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Operate the ESI source in both positive and negative ion modes to obtain comprehensive data. The negative ion mode is often more informative for flavonoids.

-

Acquire full scan MS data to determine the accurate mass and elemental composition of the parent ion.

-

Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern will reveal the loss of sugar moieties and fragments from the aglycone core, allowing for tentative identification of the sugar type and its connection to the isoflavone. C-glycosides, for instance, exhibit characteristic fragmentation within the sugar ring itself.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For unambiguous structure determination, the novel compound must be isolated in sufficient purity and quantity (typically >1 mg) using preparative HPLC.

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra. ¹H NMR provides information on the number and environment of protons, including characteristic signals for the anomeric proton of the sugar, which helps determine the sugar's configuration (α or β). ¹³C NMR reveals the total number of carbons in the molecule.

-

2D NMR: Perform a suite of 2D NMR experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system (e.g., within the sugar ring or the aromatic rings).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each proton to its corresponding carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most critical experiment for identifying the linkage point of the sugar to the isoflavone aglycone. For example, a correlation between the anomeric proton of the sugar and a carbon on the isoflavone A-ring confirms the glycosylation site.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the stereochemistry of the molecule.

-

-

Data Presentation: Quantitative Analysis

Quantitative analysis is essential for comparing the isoflavone profiles of different plant varieties or the effects of different processing methods. The data below is compiled from various studies and illustrates typical concentrations. Data for newly identified compounds is often limited to the initial discovery publication.

Table 1: Concentration of Selected Isoflavone Glycosides in Glycine max (Soybean) Cultivars.

| Isoflavone Glycoside | Cultivar 'Myeongjunamul' (μg/g DW)[6] | Cultivar 'Pureun' (μg/g DW)[6] | Cultivar 'MAUS-2' (μg/g DW)[7] |

| Daidzin | 150.3 | 118.5 | 110.2 |

| Genistin | 195.1 | 145.8 | 185.7 |

| Glycitin | 45.2 | 35.1 | 40.5 |

| 6"-O-Malonyldaidzin | 380.6 | 290.4 | 450.3 |

| 6"-O-Malonylgenistin | 455.9 | 350.2 | 510.8 |

| 6"-O-Malonylglycitin | 90.7 | 70.3 | 85.1 |

Table 2: Concentration of Selected Isoflavones and Glycosides in Trifolium pratense (Red Clover).

| Isoflavone/Glycoside | Plant Part | Concentration (mg/g DW)[8] |

| Formononetin | Leaves | 5.1 - 7.5 |

| Biochanin A | Leaves | 3.5 - 5.8 |

| Genistein | Leaves | 0.4 - 0.7 |

| Daidzein | Leaves | 0.08 - 0.15 |

| Formononetin | Stems | 1.49 - 2.25 |

| Biochanin A | Stems | 0.44 - 0.86 |

| Prunetin-4′-O-β-D-glucopyranoside | Not specified | Detected, not quantified[9] |

| Novel: Prunetin-4′-α-D-glucopyranoside | Not specified | Identified, not quantified[9] |

Table 3: Concentration of Selected Isoflavone Glycosides in Pueraria lobata (Kudzu) Root Cultures.

| Isoflavone Glycoside | Concentration (mg/g Dried Extract)[10] |

| Puerarin (Daidzein 8-C-glucoside) | 33.6 |

| Daidzin | 32.2 |

| Malonyl-daidzin | 29.1 |

| Genistin | Detected, lower abundance |

| Novel: Hydroxypuerarin Isomers | Detected, not quantified[11] |

| Novel: Isoflavone C-glycosides (12 total) | Identified, not quantified[11] |

Visualization of Workflows and Pathways

Diagrams are critical for illustrating complex relationships and processes. The following visualizations were created using the DOT language.

Experimental Workflow

This diagram outlines the logical flow from sample collection to the identification of a novel isoflavone glycoside.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of isoflavone glycosides in Pueraria lobata cultures by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-O-Primverosylpseudobaptigenin and its Aglycone Pseudobaptigenin for Researchers and Drug Development Professionals

Disclaimer: Information regarding 7-O-Primverosylpseudobaptigenin is limited in current scientific literature. This guide focuses primarily on its aglycone, pseudobaptigenin (B192200), with a dedicated section discussing the potential implications of glycosylation.

Introduction

Isoflavones, a class of naturally occurring flavonoids, have garnered significant attention in the scientific community for their potential therapeutic applications. Among these, pseudobaptigenin and its glycosidic derivatives, such as this compound, represent promising areas of research. This technical guide provides a comprehensive overview of the current knowledge on pseudobaptigenin, including its biochemical properties, synthesis, isolation, and biological activities, with a particular focus on its potential as an anti-inflammatory and anticancer agent. Due to the scarcity of data on this compound, its potential properties are discussed in the context of the known effects of glycosylation on isoflavone (B191592) bioactivity.

Physicochemical Properties

| Property | Pseudobaptigenin | This compound |

| Chemical Formula | C₁₆H₁₀O₅ | C₂₇H₂₈O₁₄ |

| Molar Mass | 282.24 g/mol | 572.49 g/mol |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromen-4-one | 3-(1,3-benzodioxol-5-yl)-7-{[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis({(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl}oxy)oxan-2-yl]oxy}-4H-chromen-4-one |

| Appearance | Solid | Data not available |

| Melting Point | 296 - 298 °C | Data not available |

| Solubility | Data not available | Likely more water-soluble than pseudobaptigenin due to the sugar moiety. |

Biosynthesis of Pseudobaptigenin

Pseudobaptigenin is a plant metabolite found in species such as red clover (Trifolium pratense)[1]. Its biosynthesis is a key step in the production of more complex pterocarpans, which are involved in plant defense mechanisms[2]. The final step in the biosynthesis of pseudobaptigenin involves the conversion of calycosin (B1668236) to pseudobaptigenin, a reaction catalyzed by the enzyme pseudobaptigenin synthase, a cytochrome P450 monooxygenase[2].

Caption: Biosynthesis of Pseudobaptigenin from Calycosin.

Biological Activities and Quantitative Data

Pseudobaptigenin has been reported to possess anti-inflammatory and anticancer properties. However, specific quantitative data, such as IC50 values, are not widely available in the public domain for pseudobaptigenin itself. The available information often pertains to extracts containing this isoflavone or to more extensively studied isoflavones.

Anti-inflammatory Activity

Isoflavones, as a class, are known to exert anti-inflammatory effects by modulating various signaling pathways. While specific IC50 values for pseudobaptigenin are not readily found, it is suggested to act as an anti-inflammatory agent by targeting lipoxygenases (LOXs), key enzymes in the biosynthesis of leukotrienes which are involved in inflammatory responses.

Anticancer Activity

Several isoflavones have demonstrated anticancer properties. The anticancer potential of pseudobaptigenin is an area of active research. The mechanisms are thought to be similar to other isoflavones, involving the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis.

Note on Quantitative Data: The lack of specific IC50 values for pseudobaptigenin in the reviewed literature highlights a significant research gap. Researchers are encouraged to perform dose-response studies to quantify its bioactivity against various cancer cell lines and inflammatory markers.

The Role of Glycosylation: this compound

The attachment of a sugar moiety, such as a primverose group at the 7-O position, to create this compound, is expected to significantly alter the physicochemical and biological properties of the parent aglycone.

-

Solubility and Bioavailability: Glycosylation generally increases the water solubility of isoflavones. However, this often leads to decreased membrane permeability and oral bioavailability, as the bulky sugar group can hinder passive diffusion across the intestinal wall. The aglycone form is typically more readily absorbed.

-

Biological Activity: The biological activity of isoflavone glycosides is a subject of ongoing research. Some studies suggest that glycosides are inactive and require hydrolysis to the aglycone form by gut microbiota to exert their effects. Other studies indicate that certain glycosides may have their own unique biological activities. For instance, some isoflavone glycosides have shown the ability to promote the growth of estrogen receptor-positive breast cancer cells in vitro.

Signaling Pathways Modulated by Isoflavones

While specific signaling pathways for pseudobaptigenin are not well-elucidated, the broader class of isoflavones is known to interact with several key cellular signaling cascades implicated in cancer and inflammation.

Caption: General Signaling Pathways Modulated by Isoflavones.

Experimental Protocols

Isolation of Pseudobaptigenin from Plant Material (e.g., Trifolium pratense)

This protocol outlines a general procedure for the extraction and isolation of isoflavones from plant sources. Optimization will be required for specific plant materials and target compounds.

Caption: General Workflow for Pseudobaptigenin Isolation.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as 80% methanol, typically with heating and stirring to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with an immiscible organic solvent, such as ethyl acetate, to separate compounds based on their polarity. Isoflavone aglycones are typically enriched in the organic phase.

-

Column Chromatography: The organic phase is concentrated and subjected to column chromatography on a stationary phase like silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute fractions of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient).

-

Characterization: The purity and structure of the isolated pseudobaptigenin are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis of Pseudobaptigenin

The chemical synthesis of isoflavones can be achieved through various methods. A common approach involves the construction of the chromone (B188151) core followed by the introduction of the B-ring.

General Synthetic Strategy:

A plausible synthetic route to pseudobaptigenin could involve the reaction of a suitably substituted 2-hydroxyacetophenone (B1195853) with a derivative of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde).

Caption: General Workflow for Isoflavone Synthesis.

Synthesis of this compound

The synthesis of 7-O-glycosides of isoflavones typically involves the reaction of the isoflavone with a protected and activated sugar donor.

General Glycosylation Strategy:

-

Protection: The hydroxyl groups of the primverose sugar are protected (e.g., with acetyl groups) to prevent unwanted side reactions. The anomeric position is activated (e.g., as a bromide or trichloroacetimidate).

-

Glycosylation: The protected and activated primverose donor is reacted with pseudobaptigenin in the presence of a suitable promoter (e.g., a Lewis acid). The reaction is typically carried out under anhydrous conditions.

-

Deprotection: The protecting groups on the sugar moiety are removed (e.g., by basic hydrolysis) to yield the final this compound.

-

Purification: The final product is purified using chromatographic techniques.

Future Directions and Research Opportunities

The study of pseudobaptigenin and its glycosides is still in its early stages, presenting numerous opportunities for further research:

-

Quantitative Biological Evaluation: There is a critical need for comprehensive in vitro and in vivo studies to determine the IC50 values of pseudobaptigenin and this compound against a panel of cancer cell lines and inflammatory targets.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is essential for understanding their therapeutic potential.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both the aglycone and its glycoside is crucial for their development as drug candidates.

-

Development of Optimized Synthetic and Isolation Protocols: The development of efficient and scalable methods for the synthesis and isolation of these compounds will be vital for facilitating further research.

-

Investigation of this compound: Dedicated studies are required to isolate or synthesize and characterize the biological activities of this specific glycoside.

Conclusion

Pseudobaptigenin, an isoflavone found in various plants, shows promise as a lead compound for the development of novel anti-inflammatory and anticancer agents. While its glycosylated form, this compound, is less understood, the principles of isoflavone glycosylation suggest it will have distinct physicochemical and pharmacokinetic properties. This technical guide has summarized the current knowledge and highlighted the significant research gaps that need to be addressed to fully realize the therapeutic potential of these compounds. The provided general experimental protocols and signaling pathway diagrams offer a foundation for researchers to design and execute further investigations in this exciting field.

References

Foundational Research on Isoflavone Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on isoflavone (B191592) glycosides, focusing on their biochemical properties, metabolism, analytical quantification, and biological activities. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Biochemical Properties and Metabolism of Isoflavone Glycosides

Isoflavones are a class of phytoestrogens, plant-derived compounds with a structure similar to that of 17-β-estradiol, the primary female sex hormone.[1] In nature, particularly in soybeans and other legumes, isoflavones predominantly exist as glycosides, where a sugar molecule is attached to the isoflavone structure.[2] The most common isoflavone glycosides are genistin, daidzin, and glycitin, which correspond to the aglycones genistein (B1671435), daidzein (B1669772), and glycitein (B1671905), respectively.[2] This glycosylation increases the water solubility and stability of the isoflavones.[3]

The biological activity of isoflavones is largely dependent on their aglycone form.[4] Therefore, the initial and rate-limiting step in their absorption and metabolism is the hydrolysis of the glycosidic bond.[5] This process is primarily carried out by β-glucosidases produced by the intestinal microflora in the small and large intestines.[5] Once the sugar moiety is cleaved, the resulting aglycones—genistein, daidzein, and glycitein—are more readily absorbed across the intestinal wall.[6]

Following absorption, isoflavone aglycones undergo significant first-pass metabolism in the intestine and liver, where they are conjugated with glucuronic acid and sulfate.[5] These conjugated forms are the primary circulating metabolites in the bloodstream. The aglycones can also be further metabolized by the gut microbiota into other bioactive compounds. A notable example is the conversion of daidzein to equol, a metabolite with higher estrogenic activity than its precursor.[7] Isoflavones and their metabolites are subject to enterohepatic circulation, which can prolong their presence in the body.[5]

Metabolic Pathway of Isoflavone Glycosides

The following diagram illustrates the key steps in the metabolism of isoflavone glycosides.

Quantitative Data on Isoflavone Content and Pharmacokinetics

The concentration of isoflavones can vary significantly among different soy-based products, influenced by factors such as the soybean variety and processing methods.[8] Fermented soy foods tend to have a higher proportion of aglycones compared to non-fermented products.[8]

Table 1: Isoflavone Content in Various Soy Foods

| Food Product | Daidzein (mg/100g) | Genistein (mg/100g) | Glycitein (mg/100g) | Total Aglycones (mg/100g) | Total Glycosides (mg/100g) | Total Isoflavones (mg/100g) |

| Raw Soybeans | 2.5 - 7.9 | 4.5 - 14.5 | 0.7 - 2.1 | 7.7 - 24.5 | 80.3 - 200.5 | 88.0 - 225.0 |

| Tofu (firm) | 5.5 | 14.9 | 2.0 | 22.4 | 5.7 | 28.1 |

| Soy Milk | 0.6 - 2.4 | 1.2 - 5.2 | 0.2 - 0.8 | 2.0 - 8.4 | 2.5 - 10.1 | 4.5 - 18.5 |

| Miso | 10.3 | 6.2 | 1.5 | 18.0 | 23.4 | 41.4 |

| Tempeh | 18.3 | 20.6 | 2.4 | 41.3 | 21.4 | 62.7 |

Data compiled from multiple sources. Values are approximate and can vary.

The pharmacokinetic parameters of isoflavones are influenced by whether they are ingested in their glycoside or aglycone form. Aglycones are generally absorbed faster and result in higher peak plasma concentrations.[6]

Table 2: Pharmacokinetic Parameters of Daidzein and Genistein in Humans

| Isoflavone Form | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | AUC (ng·h/mL) |

| Daidzein | ||||

| Aglycone | 400 - 800 | 4 - 6 | 7 - 9 | 2500 - 6000 |

| Glucoside | 200 - 400 | 6 - 8 | 8 - 10 | 2000 - 5000 |

| Genistein | ||||

| Aglycone | 600 - 1200 | 4 - 6 | 6 - 8 | 4000 - 8000 |

| Glucoside | 300 - 600 | 6 - 8 | 7 - 9 | 3000 - 6000 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Values are approximate and can vary based on dosage and individual metabolism.[9][10]

Experimental Protocols

Extraction and Quantification of Isoflavones from Soybeans via HPLC

This protocol describes a general method for the extraction and analysis of isoflavone glycosides and aglycones from soy flour.

Materials:

-

Soybean flour

-

80% (v/v) Ethanol in water

-

Acetonitrile (B52724) (HPLC grade)

-

Water with 0.1% acetic acid (HPLC grade)

-

Daidzin, genistin, glycitin, daidzein, genistein, and glycitein standards

-

Centrifuge

-

Vortex mixer

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction: